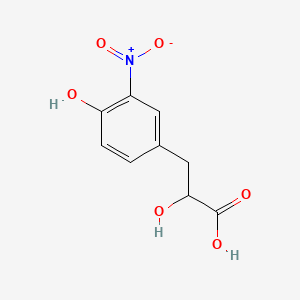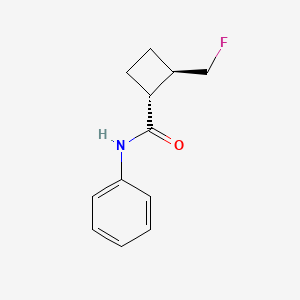
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide: is a synthetic compound with a unique structure that includes a fluoromethyl group and a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclobutane-1-carboxamide: Contains a bromomethyl group.
rac-(1R,2R)-2-(methyl)-N-phenylcyclobutane-1-carboxamide: Lacks the halogen substitution.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H14FNO |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c13-8-9-6-7-11(9)12(15)14-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+/m0/s1 |
Clave InChI |
CTSOFLDKAPPKRL-GXSJLCMTSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1CF)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1CC(C1CF)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
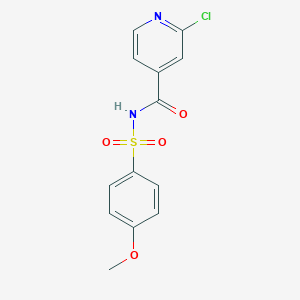

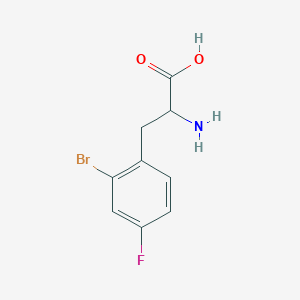


![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
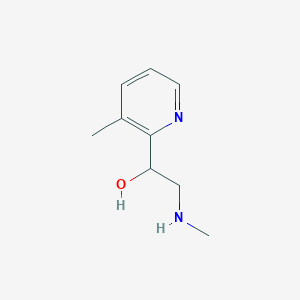
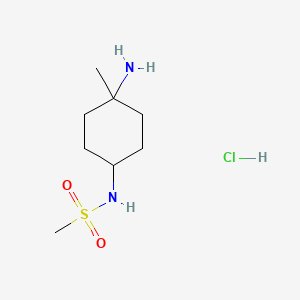
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)

